molecular formula C16H23N5O2 B12177276 N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B12177276
M. Wt: 317.39 g/mol
InChI Key: CHKLXIIANMIBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry. This compound is of significant interest in early-stage drug discovery and pharmacological research. The [1,2,4]triazolo[4,3-b]pyridazine chemotype is recognized as a versatile pharmacophore present in compounds investigated as inhibitors of various biological targets. For instance, structurally related azaindole and heterocyclic compounds have been explored as potent and selective Janus kinase (JAK) inhibitors, indicating the potential of this chemical class in immunology and oncology research . The molecule's structure, which incorporates a lipophilic cyclohexyl group, suggests potential for central nervous system (CNS) activity and makes it a valuable candidate for hit-to-lead optimization campaigns. Researchers can utilize this compound as a key intermediate or building block for developing novel therapeutic agents, or as a chemical probe for studying signal transduction pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C16H23N5O2/c1-23-16-11-10-14-19-18-13(21(14)20-16)8-5-9-15(22)17-12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,17,22)

InChI Key

CHKLXIIANMIBMD-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3CCCCC3)C=C1

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Thione Activation : Treatment of 6-methoxypyridazine-3(2H)-thione with chlorinating agents (e.g., POCl₃) yields the reactive 3-chloro intermediate.

  • Cyclization : Reaction with hydrazine hydrate at 80–100°C forms the triazole ring via intramolecular nucleophilic substitution.

Representative Conditions

StepReagentsTemperatureYield
Thione ActivationPOCl₃, DMF110°C, 4h85%
CyclizationNH₂NH₂·H₂O, EtOH80°C, 6h72%

Preparation of N-Cyclohexyl-4-Aminobutanamide

The butanamide intermediate is synthesized via amide bond formation between 4-aminobutanoyl chloride and cyclohexylamine.

Procedure

  • Acylation : 4-Aminobutanoyl chloride is prepared by treating 4-aminobutanoic acid with thionyl chloride (SOCl₂) in dichloromethane.

  • Amidation : The acyl chloride reacts with cyclohexylamine in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.

Optimized Parameters

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 eq)
Temperature0–5°C
Yield89%

Coupling of Triazolo-Pyridazine and Butanamide Intermediate

The final step involves linking the triazolo-pyridazine moiety to the butanamide chain. Two predominant methods are employed:

Nucleophilic Aromatic Substitution

The 3-position of the triazolo-pyridazine acts as an electrophilic center.

  • Conditions :

    • Reagent: 4-Bromobutanamide intermediate, K₂CO₃

    • Solvent: DMF, 80°C, 12h

    • Yield: 68%

Transition Metal-Catalyzed Coupling

A palladium-catalyzed Suzuki-Miyaura reaction is utilized for higher regioselectivity.

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos

  • Base : Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1), 100°C, 24h

  • Yield : 76%

Optimization and Challenges

Solvent Effects

SolventReaction Efficiency
DMFModerate (68% yield)
Dioxane/H₂OHigh (76% yield)
THFLow (<50% yield)

Polar aprotic solvents enhance nucleophilicity but may decompose sensitive intermediates.

Temperature Control

Elevated temperatures (>100°C) promote side reactions, such as triazole ring decomposition. Optimal ranges:

  • Nucleophilic substitution: 80–90°C

  • Suzuki coupling: 100°C

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 3.94 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂CONH), 1.65–1.20 (m, 10H, cyclohexyl).

  • Mass Spectrometry :

    • ESI-MS : m/z 318.4 [M+H]⁺ (calc. 317.39).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionShort reaction timeModerate yield
Suzuki CouplingHigh regioselectivityRequires inert conditions

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazolo-pyridazine core.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide may exhibit anticancer properties. Preliminary studies suggest that it acts as an inhibitor of specific enzymes and receptors associated with cancer cell proliferation. The mechanism of action appears to involve modulation of cellular processes such as apoptosis and proliferation, which are critical in cancer development .

Enzyme Inhibition

The compound has shown potential as an inhibitor of Stearoyl-CoA desaturase (SCD), an enzyme crucial in fatty acid metabolism. Inhibition of SCD has been linked to reduced proliferation of certain cancer cell lines without affecting normal fibroblast cells . This specificity may enhance the therapeutic index of the compound in cancer treatments.

Interaction with Biological Targets

Understanding how this compound interacts with various biological systems is essential for elucidating its therapeutic effects. Interaction studies typically involve:

  • Binding affinity assessments with target proteins.
  • Cellular assays to evaluate the compound's effects on cell viability and proliferation.

Such studies are critical for clarifying the compound's potential therapeutic roles and mechanisms of action .

Case Study 1: Inhibition of SCD

In a study focusing on inhibitors of SCD, this compound was evaluated for its efficacy against human lung cancer cells (H460). The results indicated significant inhibition of cell proliferation at low concentrations (EC50 = 119 nM), suggesting strong potential for further development as an anticancer agent .

Case Study 2: Structural Optimization for Enhanced Activity

Research efforts have also focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group and cyclohexyl substituents were systematically studied to identify derivatives with improved binding affinity and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The primary structural variations among [1,2,4]triazolo[4,3-b]pyridazine derivatives lie in the substituents on the triazole ring, pyridazine core, and the amide side chain. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Substituents Biological Activity (If Reported) Reference ID
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (Target Compound) Not Explicitly Provided* Cyclohexylamide, 6-methoxy Not Reported -
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide C₁₈H₁₇N₇O₂S 4-(4-pyridinyl)thiazolylamide, 6-methoxy Not Reported
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide C₁₈H₁₇N₇O₂S 4-(pyridin-3-yl)thiazolylamide, 6-methoxy Not Reported
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine C₁₄H₁₅N₅O 4-methoxybenzylamine, 6-methyl Preliminary cytotoxicity (IC₅₀: Not Specified)
Compound 24 ([1,2,4]triazolo[4,3-b]pyridazine derivative) Not Provided Unspecified substituents Cytotoxic (Hep cell line, IC₅₀: ~1.2 μg/ml)

Notes:

  • Thiazolyl-Pyridine Analogs : The 4-pyridinyl and 3-pyridinyl thiazolyl groups introduce aromatic π-systems, which may influence target binding via π-π interactions but reduce metabolic stability .
  • Cytotoxicity Trends : Compound 24 () demonstrates that substituent positioning (e.g., methyl vs. methoxy) affects potency, with IC₅₀ values comparable to adriamycin in some assays .

Physicochemical Properties

  • Molecular Weight : Thiazolyl-pyridine analogs (MW ~395 g/mol) are heavier than the target compound (estimated MW ~370 g/mol), which may influence pharmacokinetics .

Biological Activity

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a butanamide backbone and a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin moiety. The presence of these functional groups is crucial for its biological activity. The chemical formula can be represented as follows:

C14H20N4O\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including kinases. For instance, derivatives of triazolo-pyridazine have demonstrated significant inhibitory activity against c-Met kinase, which is implicated in cancer progression .
  • Cytotoxicity : In vitro studies have indicated that compounds with similar structures exhibit moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported IC50 values for certain triazolo-pyridazine derivatives as low as 1.06 μM against A549 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

  • Functional Group Influence : The methoxy group and the triazole-pyridazine moiety significantly enhance the compound's interaction with biological targets. Variations in these substituents can lead to different levels of potency and selectivity against specific enzymes or receptors .
  • Comparative Analysis : A comparison with related compounds shows that modifications in the aromatic rings or side chains can lead to substantial differences in cytotoxicity and enzyme inhibition profiles. For example:
Compound NameStructural FeaturesIC50 Values (μM)
This compoundContains a cyclohexyl group and methoxy-triazoleTBD
Compound 12eTriazolo-pyridazine derivative1.06 (A549), 1.23 (MCF-7), 2.73 (HeLa)
Compound 13aSimilar structure without methoxyTBD

Case Studies

Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:

  • Cytotoxicity Evaluation : In a study evaluating various triazolo-pyridazine derivatives for their cytotoxic effects against cancer cell lines, it was found that certain compounds exhibited significant cytotoxicity with IC50 values below 10 μM. These findings indicate the potential of these derivatives as anticancer agents .
  • Inhibition Studies : Another research effort demonstrated that specific derivatives inhibited c-Met kinase effectively, suggesting that this compound might share similar inhibitory properties. The study highlighted the importance of structural modifications in enhancing enzyme binding affinity .

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of hydrazinylpyridazine intermediates with carbonyl reagents (e.g., triethyl orthoacetate) to form the triazolo-pyridazine core . Key steps include:

  • Step 1: Preparation of 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine via cyclization under reflux conditions using solvents like ethanol or DMF.
  • Step 2: Alkylation or amidation to introduce the butanamide side chain. For example, coupling the triazolo-pyridazine core with N-cyclohexyl-4-bromobutanamide using a Mitsunobu reaction or SN2 displacement .
  • Optimization: Reaction yields depend on temperature control (60–100°C), solvent polarity (DMF preferred for polar intermediates), and catalysts (e.g., NaH for deprotonation) .

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity with HPLC (>95%) and LC-MS .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy at C6, cyclohexylamide chain). Key signals: methoxy protons at δ 3.8–4.0 ppm; triazolo-pyridazine aromatic protons at δ 8.1–8.5 ppm .
    • HRMS: Confirm molecular formula (e.g., C18_{18}H24_{24}N6_{6}O2_{2}) with high-resolution mass spectrometry .
  • Physicochemical Properties:
    • LogP: Calculate via HPLC retention time or software (e.g., ChemAxon) to estimate lipophilicity (predicted LogP ~2.5–3.0) .
    • Solubility: Assess in DMSO (typical stock solution) and aqueous buffers (PBS) for biological assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Triazolo-Pyridazine: Replace methoxy with isopropoxy () or halogen substituents (Cl/F) to enhance target binding .
    • Butanamide Chain: Introduce methyl branches or replace cyclohexyl with pyridinyl to improve metabolic stability .
  • Biological Testing:
    • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
    • Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT assays .
  • Data Analysis: Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

Advanced: What experimental approaches resolve contradictions in reported biological activities of similar triazolo-pyridazine derivatives?

Methodological Answer:

  • Case Study Example:
    • Contradiction: Some derivatives show antiproliferative activity ( ), while others lack efficacy ().
    • Resolution:

Assay Conditions: Validate cell culture media (e.g., serum concentration affects compound stability) .

Metabolic Stability: Perform microsomal incubation (human liver microsomes) to identify rapid degradation in inactive compounds .

Off-Target Effects: Use proteome profiling (e.g., KINOMEscan) to rule out nonspecific kinase binding .

  • Statistical Tools: Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., impurity levels affecting bioactivity) .

Advanced: How can in silico modeling guide the selection of this compound for neurodegenerative disease research?

Methodological Answer:

  • Target Prediction:
    • Use SwissTargetPrediction to identify potential targets (e.g., monoamine oxidase B, tau protein) .
  • Docking Studies:
    • Model interactions with Aβ fibrils (PDB ID: 2BEG) using AutoDock Vina. Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with the cyclohexyl moiety .
  • ADMET Profiling:
    • Predict blood-brain barrier penetration (BBB Score >0.6 via admetSAR) and cytochrome P450 inhibition risks .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Chemistry:
    • Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale purification .
    • Optimize catalyst loading (e.g., reduce Pd/C from 10% to 2% in hydrogenation steps) to lower costs .
  • Quality Control:
    • Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.